(3-(ブチルカルバモイル)-5-ニトロフェニル)ボロン酸

説明

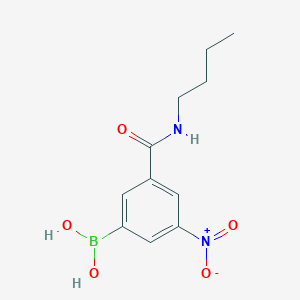

(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid is a useful research compound. Its molecular formula is C11H15BN2O5 and its molecular weight is 266.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

鈴木・宮浦クロスカップリング反応

(3-(ブチルカルバモイル)-5-ニトロフェニル)ボロン酸: は、鈴木・宮浦(SM)クロスカップリング反応において重要な試薬です。この反応は、有機化学における炭素-炭素結合形成の重要な方法です。この化合物のボロン酸基は、パラジウムの触媒作用下で、そのフェニル環をパートナー分子に転移することを促進します。 このプロセスは、複雑な有機分子、医薬品、およびポリマーの合成に役立ちます .

センシングアプリケーション

この化合物のボロン酸部分は、ジオールやフッ化物またはシアン化物アニオンなどのルイス塩基に対して強い親和性を示します。この特性は、センサー開発のための優れた候補となっています。 均一アッセイと不均一検出システムの両方で使用することができ、生体マーカーまたは環境汚染物質のモニタリングを可能にします .

生物学的ラベリングとタンパク質操作

ジオールへの選択的な結合により、(3-(ブチルカルバモイル)-5-ニトロフェニル)ボロン酸は、生物学的ラベリングとタンパク質操作に使用できます。 生物学的プロセスの可視化と追跡、および生化学および分子生物学の研究のためのタンパク質の改変に役立ちます .

治療開発

ボロン酸とさまざまな生物分子との相互作用は、治療開発への道を切り開きます。 この化合物は、体内の特定の酵素または受容体を標的とする薬物分子の設計に使用でき、病気の新しい治療法の開発に貢献します .

材料科学

材料科学では、ジオールとの安定な錯体を形成する化合物の能力を利用して、新しい材料を作成できます。 これらの材料は、環境刺激に応答するスマートコーティングの開発から、独自の特性を持つ新しいタイプのポリマーの生成まで、さまざまな用途があります .

分析方法

(3-(ブチルカルバモイル)-5-ニトロフェニル)ボロン酸: は、クロマトグラフィーや電気泳動などの分析方法で使用できます。 特定の分子への選択的な結合により、複雑な混合物の分離と分析が可能になります。これは、研究と産業の両方で不可欠です .

生物活性

(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment, antimicrobial properties, and antioxidant effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the formula and features a boronic acid functional group, which is known for its reactivity and ability to form reversible covalent bonds with diols. This property is crucial for its interaction with biological molecules.

Anticancer Activity

Research has demonstrated that boronic acid derivatives can exhibit significant anticancer properties. For example, studies involving similar boronic compounds have shown a marked decrease in the viability of prostate cancer cells while maintaining higher viability in healthy cells. In one study, compounds B5 and B7 reduced the viability of PC-3 (human prostate cancer) cells to 33% and 44%, respectively, at a concentration of 5 µM, while healthy L929 cells retained 71% and 95% viability .

Case Study: Prostate Cancer Cells

- Cell Lines Used : PC-3 (cancer), L929 (healthy)

- Concentrations Tested : 0.5, 1, 2, and 5 µM

- Results :

- PC-3 viability decreased significantly.

- L929 cells showed minimal toxicity at similar concentrations.

Antimicrobial Properties

(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid has also been evaluated for its antimicrobial efficacy. Various studies have reported its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured ranged from 7 to 13 mm, indicating substantial antimicrobial activity .

Table: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 9 |

| Pseudomonas aeruginosa | 7 |

Antioxidant Activity

The compound has shown promising antioxidant properties. In studies assessing antioxidant capacity using methods such as DPPH and ABTS assays, it exhibited significant free radical scavenging abilities. For instance, one study noted an IC50 value of for DPPH scavenging activity .

Table: Antioxidant Activity

| Assay Type | IC50 Value |

|---|---|

| DPPH | |

| ABTS |

The mechanisms underlying the biological activities of (3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid are still being elucidated. However, it is understood that the boronic acid moiety can interact with various biological targets, including enzymes involved in cancer progression and microbial growth.

- Enzyme Inhibition : Some studies indicate that boronic acids can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases.

- Cell Signaling Modulation : The compound may modulate signaling pathways related to cell proliferation and apoptosis in cancer cells.

特性

IUPAC Name |

[3-(butylcarbamoyl)-5-nitrophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BN2O5/c1-2-3-4-13-11(15)8-5-9(12(16)17)7-10(6-8)14(18)19/h5-7,16-17H,2-4H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFORXWKNBRZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657443 | |

| Record name | [3-(Butylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-89-7 | |

| Record name | B-[3-[(Butylamino)carbonyl]-5-nitrophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Butylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。